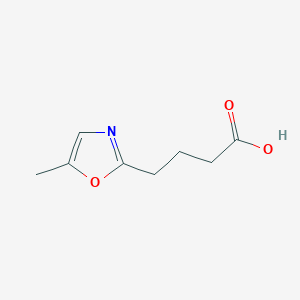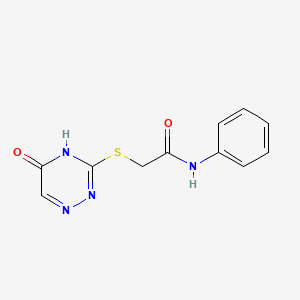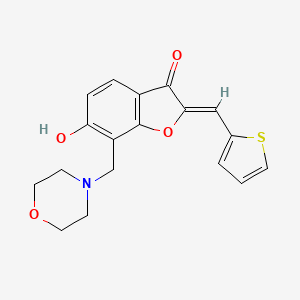
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyridine and pyrrolidine derivatives can be achieved through various methods. For instance, 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives are synthesized using electron-deficient and electron-rich substrates in 2,2,2-trifluoroethanol (TFE), which can be recovered and reused, indicating an eco-friendly approach . Similarly, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, is achieved from nicotinamide through a series of reactions including Hofmann degradation and oxidative chlorination . These methods could potentially be adapted for the synthesis of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride.
Molecular Structure Analysis
The molecular structure of pyridine and pyrrolidine derivatives can be complex and is often determined using various spectroscopic techniques. For example, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined using MS, NMR, and infrared spectroscopy, and confirmed by X-ray crystallography . These techniques could be employed to analyze the molecular structure of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride to ensure its correct synthesis and to understand its chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of pyridine and pyrrolidine derivatives varies depending on the substituents and reaction conditions. For instance, the oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II) leads to the formation of complex Pd-complexes . Additionally, the fluorination of 2-acylpyrroles under microwave conditions leads to the introduction of a fluorine atom on the pyrrole ring . These reactions demonstrate the versatility of pyridine and pyrrolidine derivatives in chemical synthesis, which could be relevant for the chemical reactions of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrrolidine derivatives are influenced by their molecular structure. For example, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the solvent used and the presence of different substituents, which can lead to solvatochromism and potential applications as pH sensors . The properties of 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride would likely be influenced by its trifluoromethyl group and pyrrolidine ring, which could impart unique physical and chemical characteristics important for its applications.
Scientific Research Applications
Synthesis of Alkyl Aminopyrroles : A study by Khlebnikov et al. (2018) demonstrated the use of a trifluoromethyl-containing building block, closely related to the compound , for preparing trifluoromethyl-substituted aminopyrroles. These compounds are synthesized using a 2H-azirine ring expansion strategy and have potential applications in organic chemistry and drug development (Khlebnikov et al., 2018).
Pesticide Synthesis : Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a key derivative used in the manufacturing of pesticides. This highlights the role of such compounds in agrochemical applications (Lu Xin-xin, 2006).
Metalation and Functionalization : Research by Schlosser and Marull (2003) explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines. This process is essential in organic synthesis for creating a variety of compounds with potential applications in pharmaceuticals and materials science (Schlosser & Marull, 2003).
Organic Compound Synthesis and Biological Effects : A study by Żmigrodzka et al. (2022) focused on pyrrolidines, significant in medical and industrial applications, such as in medicines and agrochemical substances. The synthesis of specific pyrrolidines was explored, demonstrating the broad applicability of these compounds in various fields (Żmigrodzka et al., 2022).
Catalyzed Deconjugative Esterification : Sano et al. (2006) described the use of 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification in the synthesis of specific acetates. This research demonstrates the utility of such compounds in facilitating organic reactions (Sano et al., 2006).
Synthesis of Palladium Complexes : A study by Montoya et al. (2007) involved synthesizing palladium complexes using ligands derived from 2-(trifluoromethyl)pyridine and related compounds. These complexes have potential applications in materials science and catalysis (Montoya et al., 2007).
Synthesis of Fluorinated Pyridines : Kiss et al. (2008) developed novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives. These compounds serve as key intermediates in various pharmaceutical applications, demonstrating the significance of fluorinated pyridines in drug development (Kiss et al., 2008).
properties
IUPAC Name |
2-pyrrolidin-3-yl-4-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-4-15-9(5-8)7-1-3-14-6-7;;/h2,4-5,7,14H,1,3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVUAGRLHYLABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CC(=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride | |
CAS RN |
1909317-06-1 |
Source


|
| Record name | 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)





![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)



![[(2-Chloro-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2500869.png)
![6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2500872.png)
![(E)-N-[1-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2500873.png)
